molecular formula C20H17N3O2 B12871263 1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione CAS No. 745-35-7

1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione

Cat. No.: B12871263
CAS No.: 745-35-7
M. Wt: 331.4 g/mol
InChI Key: DFIBJNJFXHGEEZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione is a heterocyclic compound with a complex structure that includes pyrrolo and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate pyrimidine derivatives with substituted anilines under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, or other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione is unique due to its specific substitution pattern and the presence of both pyrrolo and pyrimidine rings. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

745-35-7

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

1,3-dimethyl-6,7-diphenylpyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H17N3O2/c1-21-18-16(19(24)22(2)20(21)25)13-17(14-9-5-3-6-10-14)23(18)15-11-7-4-8-12-15/h3-13H,1-2H3

InChI Key

DFIBJNJFXHGEEZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C1=O)C

Origin of Product

United States

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